2-Methyl-5-isopentylpyrazine

Description

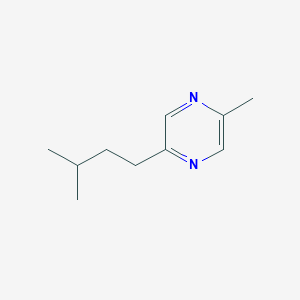

Structure

2D Structure

3D Structure

Properties

CAS No. |

144514-05-6 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-methyl-5-(3-methylbutyl)pyrazine |

InChI |

InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-9(3)6-12-10/h6-8H,4-5H2,1-3H3 |

InChI Key |

NLWRBWNTZWAQLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)CCC(C)C |

Origin of Product |

United States |

Occurrence and Biogenesis of Isopentylpyrazines

Natural Presence in Biological Systems Under Research Scrutiny

Scientific investigations have revealed the presence of isopentylpyrazines in the chemical arsenals of certain insect species, where they play crucial roles in communication and defense. Concurrently, analytical studies have detected these compounds in various plant-based products, contributing to their characteristic sensory properties.

The mandibular gland secretions of several ant species have been found to contain isopentylpyrazines. These compounds are often implicated as alarm pheromones, mediating rapid communication within the colony in response to threats.

Research has identified a closely related compound, 2,5-dimethyl-3-isopentylpyrazine, in the mandibular gland secretions of several ant species. While the prompt specifies 2-Methyl-5-isopentylpyrazine, much of the entomological literature focuses on its dimethylated analog. For instance, studies have identified 2,5-dimethyl-3-isopentylpyrazine in the ponerine ants Hyponera opacior and Ponera pennsylvanica, where it is believed to function as an alarm pheromone.

The little fire ant, Wasmannia auropunctata, is another species whose mandibular glands are known to produce 2,5-dimethyl-3-isopentylpyrazine. This compound has been shown to attract nestmates to disturbed workers, playing a role in colony defense.

In the case of the trap-jaw ants of the genus Odontomachus, including Odontomachus hastatus and Odontomachus clarus, their mandibular glands are known to be a source of alarm pheromones. While specific analysis of these two species for this compound is not extensively detailed in available research, studies on other Odontomachus species have revealed complex mixtures of trisubstituted alkylpyrazines. Notably, research on four Odontomachus species indicated that when an isopentyl group is a substituent, the pyrazine (B50134) ring is typically substituted with two methyl groups at the 2 and 5 positions.

Table 1: Documented Presence of a Related Isopentylpyrazine in Ant Mandibular Gland Secretions

| Ant Species | Compound Identified | Putative Function |

|---|---|---|

| Hyponera opacior | 2,5-dimethyl-3-isopentylpyrazine | Alarm Pheromone |

| Ponera pennsylvanica | 2,5-dimethyl-3-isopentylpyrazine | Alarm Pheromone |

| Wasmannia auropunctata | 2,5-dimethyl-3-isopentylpyrazine | Alarm Pheromone |

The identification of volatile compounds like this compound from minute insect secretions requires highly sensitive analytical techniques. A common approach involves the extraction of the glandular contents, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Isolation:

Solvent Extraction: This traditional method involves dissecting the mandibular glands and extracting the chemical constituents using a suitable organic solvent.

Headspace Solid-Phase Microextraction (HS-SPME): A non-lethal and solvent-free technique where a coated fiber is exposed to the headspace above the insect or its isolated glands to adsorb volatile compounds. This method is particularly useful for analyzing the chemical profile of live and behaving insects.

Identification:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile organic compounds. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components and creates a unique mass spectrum, which acts as a chemical fingerprint. By comparing the retention time and mass spectrum with those of a synthetic standard, the identity of the natural product can be confirmed. The mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without synthetic standards and retention indices.

Pyrazines, including isopentyl derivatives, are well-known contributors to the aroma of many cooked and roasted foods. Their formation is often a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

The characteristic "roasty" and "nutty" aromas of many thermally processed foods are, in part, due to the presence of pyrazines. The specific type and concentration of pyrazines formed depend on the composition of the raw materials (amino acids and sugars) and the processing conditions (temperature and time). While a wide array of pyrazines have been identified in roasted products, specific data on the concentration and sensory impact of this compound are not extensively documented in broad food categories. Research tends to focus on more abundant pyrazines like dimethyl and trimethylpyrazines. The Maillard reaction is a key pathway for the formation of pyrazines in these food systems.

Chicory Root: Roasted chicory root is known for its coffee-like aroma, which is rich in pyrazines. While studies have identified several pyrazines in roasted chicory, including 2-ethyl-3,5-dimethylpyrazine, specific identification of this compound in chicory root oil requires more targeted research. nih.gov The roasting process provides the necessary thermal energy for the Maillard reaction to occur between the amino acids and abundant inulin (B196767) (a fructose (B13574) polymer) present in chicory roots, leading to the formation of a complex mixture of aromatic compounds.

Table 2: Pyrazines in Plant-Derived Products

| Product | General Findings | Specific Mention of this compound |

|---|---|---|

| Roasted Chicory Root | Contains a variety of pyrazines contributing to its aroma. nih.gov | Not explicitly identified in the provided search results. |

Detection in Plant-Derived Products and Food Matrices Through Analytical Research

Investigation of Fermentation Processes and Their Byproducts

Fermentation processes are a significant source of a diverse array of volatile organic compounds, including various alkylpyrazines. While specific studies exhaustively detailing the production of this compound are limited, the analysis of fermentation byproducts in various food and industrial processes has identified a range of pyrazine derivatives. The profile of these compounds is heavily dependent on the microorganisms involved and the composition of the fermentation substrate. For instance, the fermentation of soybeans to produce natto involves Bacillus subtilis, a known producer of various alkylpyrazines. mdpi.comnih.gov The specific pyrazines formed are influenced by the amino acid precursors available in the soybeans. mdpi.com

Microbial Production and Metabolites in Microbiological Research

Microorganisms are key contributors to the biosynthesis of pyrazines. Several bacterial species have been identified as producers of these aromatic compounds, which play a role in the flavor and aroma of fermented foods. mdpi.com

Research has identified several species of bacteria capable of producing a variety of alkylpyrazines. Notably, strains of Bacillus subtilis isolated from fermented soybeans (natto) have been shown to produce a range of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine. nih.gov Different strains of B. subtilis exhibit varied capabilities in producing different alkylpyrazines. nih.gov

Paenibacillus polymyxa (also known as Bacillus polymyxa) is another bacterium recognized for its production of a complex mixture of methyl-branched alkyl-substituted pyrazines. nih.govwikipedia.org One study identified 19 different pyrazine metabolites in the growth medium of P. polymyxa. nih.gov While this study highlighted 2,5-diisopropylpyrazine (B1313309) as a dominant metabolite, the presence of a complex mixture of alkyl-substituted pyrazines suggests the potential for the formation of other derivatives depending on the available precursors. nih.gov

Table 1: Examples of Pyrazine-Producing Microorganisms and Their Products

| Microorganism | Noted Pyrazine Products | Source |

| Bacillus subtilis | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | nih.gov |

| Paenibacillus polymyxa | Complex mixture of methyl-branched alkyl-substituted pyrazines, including 2,5-diisopropylpyrazine | nih.gov |

The biosynthesis of alkylpyrazines in microorganisms is a complex process involving precursors from primary metabolism. The metabolic pathways are not fully elucidated for all pyrazine derivatives, but research points to the condensation of α-aminoketones derived from amino acid and sugar metabolism. acs.org

In Bacillus subtilis, the biosynthesis of certain pyrazines is linked to the metabolism of specific amino acids. For example, L-threonine is a known precursor for the formation of 2,5-dimethylpyrazine. mdpi.com While the specific pathway to this compound has not been explicitly detailed in the available literature, it is hypothesized to follow a similar principle, with the isopentyl group being derived from the amino acid leucine (B10760876). The general pathway involves the enzymatic conversion of amino acids to α-aminoketones, which then undergo non-enzymatic condensation and oxidation to form the pyrazine ring.

Formation Pathways and Reaction Mechanisms in Research Models

Beyond microbial biosynthesis, chemical reactions, particularly the Maillard reaction, are a primary route for the formation of pyrazines, including this compound.

Maillard Reaction Pathways and Their Role in Pyrazine Formation in Model Systems

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a well-established pathway for the formation of a wide array of flavor and aroma compounds, including pyrazines. perfumerflavorist.comperfumerflavorist.com This complex series of reactions is responsible for the desirable flavors in many cooked, roasted, and baked foods. The formation of pyrazines is a key outcome of the later stages of the Maillard reaction. acs.org The generally accepted mechanism involves the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction. researchgate.net This degradation produces α-aminocarbonyls, which can then condense to form dihydropyrazines. Subsequent oxidation of these intermediates leads to the formation of stable, aromatic pyrazines. researchgate.net

The specific structure of the resulting pyrazine is determined by the precursor amino acids and carbonyl compounds. The amino acid provides the nitrogen atoms for the pyrazine ring and can also contribute to the substituent groups. For the formation of this compound, the amino acid leucine is the logical precursor for the isopentyl side chain due to its isobutyl group. The methyl group can be derived from another amino acid, such as alanine (B10760859), or from sugar fragmentation products like pyruvaldehyde.

The reaction conditions, including temperature, pH, and moisture content, significantly influence the rate and profile of pyrazine formation. nih.govresearchgate.net Higher temperatures generally favor the Maillard reaction and subsequent pyrazine formation. researchgate.net The pH of the system also plays a critical role; weakly alkaline conditions have been reported to facilitate the formation of pyrazines. nih.gov

Table 2: Precursor Compounds and Conditions for Alkylpyrazine Formation

| Precursor Class | Specific Examples | Role in Pyrazine Formation | Influential Reaction Conditions |

| Amino Acids | Leucine, Alanine | Source of nitrogen atoms and alkyl side chains (e.g., isopentyl group from leucine) | Temperature, pH |

| Reducing Sugars | Glucose, Fructose | React with amino acids to initiate the Maillard reaction and form dicarbonyl intermediates | Moisture content |

| Dicarbonyl Compounds | Glyoxal, Pyruvaldehyde | Intermediates that react with amino acids in the Strecker degradation |

Strecker Degradation Mechanisms and Azomethine Ylide Intermediates

The Strecker degradation is a critical component of the Maillard reaction, responsible for the formation of key aroma compounds, including pyrazines, during the heating of food. beilstein-journals.orgresearchgate.net This reaction involves the interaction of an α-dicarbonyl compound with an α-amino acid. The process initiates a series of steps including transamination and decarboxylation, ultimately yielding an aldehyde (known as a Strecker aldehyde) and an α-aminoketone. These α-aminoketone intermediates are highly reactive and crucial for pyrazine ring formation. The condensation of two α-aminoketone molecules, followed by oxidation, is a primary pathway to the formation of substituted pyrazines. researchgate.net

Recent research has illuminated the role of alternative intermediates, specifically azomethine ylides. beilstein-journals.orgresearchgate.net It has been proposed that the imines formed initially from amino acids can lead to the formation of azomethine ylides through cycloreversion with the loss of CO2. beilstein-journals.org These azomethine ylides are surprisingly stable and can act as precursors to pyrazines. beilstein-journals.org One proposed mechanism involves the dimerization of azomethine ylides, which leads to the formation of a piperazine (B1678402) structure. researchgate.net This piperazine can then serve as a scaffold for the subsequent formation of the pyrazine ring. While the classic Strecker degradation via α-aminoketones is well-established, the azomethine ylide pathway represents an alternative route that may be significant under specific conditions, such as higher temperatures. beilstein-journals.orgresearchgate.net

| Mechanism Component | Description | Key Intermediates |

| Traditional Strecker Degradation | Reaction between an α-amino acid and a dicarbonyl compound, leading to decarboxylation and deamination. | α-aminoketones, Strecker aldehydes |

| Azomethine Ylide Pathway | Formation from imines of amino acids via cycloreversion and decarboxylation. beilstein-journals.org | Azomethine ylides, Piperazines researchgate.net |

Biosynthetic Routes in Microorganisms: Advanced Investigations

Certain microorganisms are capable of producing a variety of alkylpyrazines, offering a biological alternative to their formation through thermal processing. researchgate.netnih.gov Bacteria such as Bacillus subtilis and Corynebacterium glutamicum have been identified as producers of pyrazines, including various methyl-, dimethyl-, and tetramethylpyrazines. nih.govresearchgate.net The biosynthesis of this compound in these organisms would theoretically involve the condensation of precursors derived from specific amino acids: the isopentyl group is derived from leucine or isoleucine, while the methyl group is derived from alanine or glycine.

The biosynthesis of pyrazines in microorganisms is governed by specific enzymatic pathways. For instance, in Corynebacterium glutamicum, genes encoding enzymes such as threonine dehydratase and ketol-acid reductoisomerase, which are involved in the valine and leucine biosynthetic pathways, have been shown to be essential for pyrazine formation. researchgate.net Precursors like L-threonine are known to be required for 2,5-dimethylpyrazine biosynthesis in Bacillus species. nih.gov

Modern genomic techniques have enabled the identification of biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. dtu.dk A BGC is a physically clustered set of genes in an organism's genome that collectively encode the necessary proteins for a specific metabolic pathway. This typically includes genes for core structure formation (e.g., polyketide synthases), chemical modification enzymes, as well as genes for regulation and transportation. dtu.dk The characterization of the specific gene cluster for this compound would involve genome mining of producing organisms to identify candidate BGCs, followed by functional characterization through gene knockout or heterologous expression to confirm their role in the biosynthetic pathway.

Metabolic engineering offers a powerful approach to enhance the microbial production of valuable compounds like isopentylpyrazines. nih.gov These strategies focus on optimizing the host organism's metabolic fluxes towards the target molecule. Key strategies that could be employed for enhancing this compound biosynthesis include:

Enhancing Precursor Supply : A primary bottleneck in the production of secondary metabolites is often the limited availability of precursor molecules. nih.gov Engineering strategies would focus on upregulating the biosynthetic pathways of the precursor amino acids, such as leucine and isoleucine, which provide the isopentyl backbone.

Overexpression of Pathway Genes : Once the key enzymes in the biosynthetic pathway are identified from the gene cluster, their corresponding genes can be overexpressed to increase the catalytic conversion rate towards the final product.

Downregulation of Competing Pathways : To prevent the diversion of metabolic intermediates away from the target pathway, competing pathways can be suppressed. frontiersin.org Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to knock out or downregulate genes of enzymes in these competitive routes. frontiersin.org

| Engineering Strategy | Objective | Example Approach |

| Precursor Supply Enhancement | Increase the intracellular pool of precursor amino acids (e.g., leucine). | Overexpress rate-limiting enzymes in the amino acid synthesis pathway. nih.gov |

| Pathway Gene Overexpression | Boost the efficiency of the pyrazine synthesis pathway. | Place key biosynthetic genes under the control of strong promoters. |

| Competing Pathway Suppression | Maximize carbon flux towards isopentylpyrazine. | Use CRISPR-Cas9 to knock out genes that divert precursors to other metabolites. frontiersin.org |

| Cofactor Engineering | Ensure sufficient energy and reducing power for enzymatic reactions. | Engineer central carbon metabolism to increase ATP and NAD(P)H regeneration. researchgate.net |

Thermal Processing Effects on Isopentylpyrazine Formation in Controlled Research Environments

The primary route for the formation of pyrazines in food products is through thermal processes like roasting, baking, and frying. researchgate.net In controlled research settings, the Maillard reaction and subsequent Strecker degradation are studied by heating mixtures of specific precursors—amino acids and reducing sugars—to elucidate formation mechanisms and influencing factors.

The formation of this compound specifically requires the presence of leucine or isoleucine (to provide the isopentyl group), another amino acid like alanine (to provide the methyl group), and a source of dicarbonyls, which are typically derived from reducing sugars. Research has shown that pyrazines are formed from nitrogen atoms originating in amino acids and carbon atoms derived primarily from sugars. researchgate.net By systematically varying the types of amino acids, sugars, temperature, pH, and heating time in model systems, researchers can map the formation pathways and yields of specific alkylpyrazines, providing insight into how food processing conditions can be tailored to achieve a desired flavor profile.

Synthetic Strategies and Chemical Derivatization for Research Applications

Laboratory Synthesis Methods of Isopentylpyrazines, including 2-Methyl-5-isopentylpyrazine

The laboratory synthesis of isopentylpyrazines, such as this compound, involves strategic approaches to construct the heterocyclic pyrazine (B50134) ring and introduce the desired alkyl substituents. These methods can be broadly categorized into heterocyclic ring formation methodologies and side-chain functionalization techniques.

Heterocyclic Ring Formation Methodologies

The construction of the pyrazine ring is a fundamental step in the synthesis of this compound. Common laboratory methods involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This approach allows for the formation of the core pyrazine structure, with the substituents on the dicarbonyl and diamine precursors determining the final substitution pattern of the pyrazine.

Another significant method is the self-condensation of α-amino carbonyl compounds. In this reaction, two molecules of an α-amino ketone or aldehyde react to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. The specific α-amino carbonyl compound used dictates the substituents on the resulting pyrazine ring. For instance, the dimerization of amino acid-derived α-amino aldehydes presents a biomimetic route to 2,5-disubstituted pyrazines.

Furthermore, pyrazines can be synthesized from α-halo ketones. These reactions often proceed through the formation of an α-amino ketone intermediate, which then undergoes self-condensation. The use of different α-halo ketones allows for the introduction of various substituents onto the pyrazine ring. A notable method involves the reaction of (Z)-β-haloenol acetates with an ammonia (B1221849) source to produce 2,5-disubstituted pyrazines with excellent regioselectivity.

The Chichibabin pyridine (B92270) synthesis, while primarily for pyridines, involves the condensation of aldehydes and ketones with ammonia and can be adapted for pyrazine synthesis, particularly for forming polysubstituted pyrazines through related condensation reactions.

| Ring Formation Method | Key Reactants | Intermediate | Product Type |

| Dicarbonyl-Diamine Condensation | 1,2-Dicarbonyl, 1,2-Diamine | Dihydropyrazine | Substituted Pyrazine |

| Self-condensation of α-Amino Carbonyls | α-Amino ketone/aldehyde | Dihydropyrazine | Substituted Pyrazine |

| From α-Halo Ketones | α-Halo ketone, Ammonia source | α-Amino ketone | Substituted Pyrazine |

| From (Z)-β-Haloenol Acetates | (Z)-β-Haloenol acetate, Ammonia | Not specified | 2,5-Disubstituted Pyrazine |

Side-Chain Functionalization Techniques

Once the pyrazine ring is formed, or during its formation, specific alkyl groups like the isopentyl group can be introduced through side-chain functionalization. A prominent technique involves the alkylation of pre-existing pyrazine cores. For example, the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a halopyrazine can introduce an alkyl side-chain.

A particularly useful method for introducing alkyl groups onto the pyrazine ring is through the functionalization of pyrazine N-oxides. The N-oxide group activates the pyrazine ring towards nucleophilic attack. Reaction of a pyrazine N-oxide with an organometallic reagent, like a Grignard reagent, can lead to the introduction of an alkyl group at the C2 position. Subsequent removal of the N-oxide group yields the alkylated pyrazine. Nickel-catalyzed cross-coupling reactions of chloropyrazine N-oxides with dialkylzincs have also been reported for the alkylation of pyrazines.

Direct alkylation of the pyrazine nucleus is also possible. For instance, reacting pyrazines or alkylpyrazines with an aldehyde or ketone in the presence of sodium metal can result in nuclear alkylation. This method provides a direct route to introduce alkyl substituents onto the pyrazine ring.

Exploration of Precursor Compounds in Chemical Synthesis Pathways

The selection of precursor compounds is critical in directing the synthesis towards the desired isopentylpyrazine isomer. The structure of the starting materials directly influences the substitution pattern of the final product.

Role of Hydroxy Ketones and Amino Acids

Hydroxy ketones, specifically α-hydroxy ketones, are valuable precursors in pyrazine synthesis. They can serve as a source of the dicarbonyl functionality required for condensation with a diamine or an amino acid derivative. The reaction of an α-hydroxy ketone with an ammonium (B1175870) source can lead to the formation of a diverse array of pyrazines. The structure of the α-hydroxy ketone will determine the carbon backbone of the resulting pyrazine.

Amino acids are also fundamental precursors in the formation of pyrazines. They can be converted into α-amino aldehydes or α-amino ketones, which then undergo self-condensation to form the pyrazine ring. The side chain of the amino acid directly corresponds to a substituent on the final pyrazine product. For instance, leucine (B10760876) can be a precursor for the isopentyl side chain. The dimerization of amino acid-derived α-amino aldehydes provides a direct and biomimetic route to symmetrically 2,5-disubstituted pyrazines.

| Precursor Type | Role in Synthesis | Resulting Pyrazine Moiety |

| α-Hydroxy Ketones | Source of dicarbonyl functionality | Carbon backbone of the pyrazine ring |

| Amino Acids | Converted to α-amino carbonyls | Substituents on the pyrazine ring |

Optimization of Reaction Parameters for Controlled Synthesis

The controlled synthesis of a specific isopentylpyrazine isomer requires careful optimization of reaction parameters. Factors such as temperature, reaction time, solvent, and the stoichiometry of reactants can significantly influence the yield and regioselectivity of the reaction.

For instance, in the synthesis of pyrazines from α-hydroxy ketones and an ammonium source, parameters like temperature, time, carbon-to-nitrogen mole ratios, and pH have been systematically varied to maximize the yield of specific pyrazine derivatives. The addition of specific amino acids or aldehydes to the reaction mixture can also direct the synthesis towards the formation of particular alkylpyrazines.

In methodologies involving organometallic reagents, the choice of solvent and temperature is crucial to control the reactivity of the nucleophile and prevent side reactions. Similarly, in catalytic reactions, the choice of catalyst, ligand, and reaction conditions can be fine-tuned to achieve high selectivity for the desired product. The optimization of these parameters is often achieved through systematic screening and experimental design to identify the conditions that provide the highest yield and purity of the target compound.

Structural Modification and Analogue Generation for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, researchers synthesize a series of structural analogues. This involves systematically modifying different parts of the molecule, such as the pyrazine ring itself or the alkyl side chains, and evaluating the impact of these changes on a specific biological activity or property.

For example, the length and branching of the alkyl side chains can be varied to understand their influence on the molecule's properties. Analogues with different alkyl groups in place of the methyl or isopentyl groups can be synthesized to probe the steric and electronic requirements for a particular activity. The position of the substituents on the pyrazine ring can also be altered to generate constitutional isomers and assess the importance of the substitution pattern.

Furthermore, functional groups can be introduced into the side chains or directly onto the pyrazine ring to explore the effects of polarity, hydrogen bonding capability, and other physicochemical properties. For instance, hydroxyl or carbonyl groups could be incorporated into the isopentyl side chain to study the impact of these functionalities.

These SAR studies are crucial for understanding the molecular basis of a compound's activity and for designing new molecules with enhanced or modified properties. While specific SAR studies on this compound are not extensively detailed in the provided context, the general principles of analogue generation and testing are widely applied in the study of bioactive heterocyclic compounds.

Advanced Analytical Methodologies for Identification and Quantification of Isopentylpyrazines

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis and Identification

GC-MS is the most widely applied analytical technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines. researchgate.net It combines the superior separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Effective separation of closely related alkylpyrazine isomers is fundamentally dependent on the optimization of GC conditions, primarily the choice of the capillary column and the oven temperature program.

Chromatographic Columns : The separation of pyrazines is typically performed on capillary columns. The choice of stationary phase is critical for resolving isomers. Columns with non-polar or medium-polarity stationary phases are commonly used.

5%-Phenyl-polymethylsiloxane phases (e.g., HP-5MS, Rtx-5MS, ZB-5MS) : These are widely used general-purpose columns that separate compounds primarily based on their boiling points and, to a lesser extent, their interaction with the phenyl groups. They are effective for a broad range of volatile compounds, including pyrazines. mdpi.comresearchgate.net

Polyethylene Glycol (PEG) phases (e.g., DB-WAX, HP-INNOWax) : These polar columns provide different selectivity compared to non-polar phases. They are particularly useful for separating compounds with varying polarities and can offer enhanced resolution for certain pyrazine (B50134) isomers. mdpi.com

Temperature Programs : A programmed temperature ramp is essential for analyzing samples containing compounds with a wide range of boiling points. An optimized program allows for the separation of volatile pyrazines at lower temperatures while ensuring that less volatile compounds are eluted in a reasonable time with good peak shape. A typical program involves an initial low temperature, followed by one or more ramps to a final, higher temperature. nih.gov

Below is an example of a typical GC oven temperature program used for the analysis of pyrazines.

| Parameter | Value |

| Initial Temperature | 40 °C |

| Initial Hold Time | 2 minutes |

| Ramp Rate 1 | 9 °C/minute |

| Temperature 1 | 300 °C |

| Final Hold Time | 3 minutes |

| This table is a representative example of a temperature program for pyrazine analysis. mdpi.com |

While GC provides separation, mass spectra of many positional isomers of alkylpyrazines can be remarkably similar, making identification based on mass spectral data alone unreliable. researchgate.net To overcome this ambiguity, gas chromatographic retention indices (RI) are employed. The retention index converts the retention time of a compound to a system-independent value by normalizing it against the retention times of a series of n-alkanes run under the identical chromatographic conditions.

This method is crucial for distinguishing positional isomers. mdpi.com By comparing the experimentally calculated RI of an unknown peak to values in established databases (like the NIST Chemistry WebBook) or in-house libraries, a much higher degree of confidence in compound identification can be achieved. nist.govnih.gov The use of linear retention indices, adapted for temperature-programmed modes, is common practice. researchgate.net

The table below illustrates the concept with hypothetical retention index data for pyrazine isomers on a non-polar column.

| Compound | Retention Time (min) | Calculated Retention Index |

| n-Nonane (C9) | 10.50 | 900 |

| 2-Methyl-5-isopentylpyrazine | 12.75 | 1085 |

| 2-Methyl-6-isopentylpyrazine | 12.95 | 1095 |

| n-Decane (C10) | 13.50 | 1100 |

| This table contains illustrative data to demonstrate the principle of using Retention Index for isomer differentiation. |

Upon elution from the GC column, molecules enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). The resulting high-energy molecular ions are unstable and undergo fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.

For alkylpyrazines like this compound, fragmentation is dominated by cleavages of the alkyl side chains. Key fragmentation pathways include:

Alpha-Cleavage : The bond alpha to the pyrazine ring is weak and readily cleaves. For the isopentyl group, this would result in the loss of a C4H9 radical, leading to a prominent ion.

McLafferty Rearrangement : If the alkyl chain is long enough (three or more carbons with a γ-hydrogen), a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation. researchgate.net

Loss of Alkyl Radicals : Cleavage at various points along the side chain results in a series of fragment ions. The stability of the resulting carbocation and radical influences the intensity of the observed peaks. chemguide.co.uk

The molecular ion (M+) peak is typically observed, though its intensity can vary. For this compound (C10H16N2), the molecular ion would be at m/z 164. A key diagnostic ion often corresponds to the loss of a propyl group (C3H7•) from the isopentyl side chain via cleavage at the β-position relative to the ring, resulting in an intense peak at m/z 121.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 164 | [M]+• (Molecular Ion) | Intact ionized molecule |

| 149 | [M - CH3]+ | Loss of a methyl radical |

| 121 | [M - C3H7]+ | β-cleavage of the isopentyl group |

| 107 | [M - C4H9]+ | α-cleavage of the isopentyl group |

| This table presents characteristic mass spectral fragments for this compound based on established fragmentation patterns for alkylpyrazines. |

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

While GC-MS is the dominant technique for pyrazine analysis, HPLC offers complementary capabilities, particularly for purification and for the analysis of less volatile or thermally sensitive derivatives. tut.ac.jp Liquid chromatographic analyses of pyrazines are commonly achieved on octadecyl silica (B1680970) (ODS) C18 columns with mobile phases such as acetonitrile (B52724)/water or methanol/water. tut.ac.jpnih.gov

The separation of structurally similar regioisomers is a significant challenge in pyrazine analysis. HPLC provides powerful solutions using both achiral and chiral stationary phases.

Achiral Separation : Reversed-phase HPLC (RP-HPLC) on C18 columns is a standard approach. tut.ac.jp By carefully optimizing the mobile phase composition (e.g., the ratio of organic solvent like acetonitrile to water) and additives (e.g., formic acid for MS compatibility), separation of some regioisomers can be achieved. sielc.comsielc.com

Chiral Separation for Regioisomers : An innovative strategy involves the use of chiral stationary phases for the separation of non-chiral regioisomers. For instance, a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) has been successfully used to separate the regioisomers 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine (B82492). nih.gov This approach leverages subtle differences in the three-dimensional interactions between the isomers and the chiral surface, enabling separation that may not be possible on conventional achiral columns.

To conduct further structural elucidation (e.g., by NMR) or bioassays, isolating pure compounds in milligram or larger quantities is often necessary. Analytical HPLC methods can be scaled up to preparative HPLC for this purpose. sielc.comsielc.com This involves using larger columns with greater loading capacity and higher mobile phase flow rates. The separation principles remain the same, but the focus shifts from analytical detection to the collection of purified fractions. Various chromatographic methods, including the use of columns packed with C18-bonded silica, have been employed to isolate pyrazines from reaction mixtures for further study. nih.gov

Biological Activities and Ecological Functions of Isopentylpyrazines in Non Human Organisms

Research on Alarm Pheromone Activity in Hymenoptera (e.g., Ants)

In the intricate societies of Hymenoptera, particularly ants, chemical signals are paramount for coordinating complex behaviors such as defense, foraging, and recruitment. Pyrazines are a key class of compounds utilized as alarm pheromones, rapidly alerting colony members to threats.

The detection and interpretation of alarm pheromones by ants are investigated in laboratory settings using techniques like electroantennography (EAG) and behavioral bioassays. EAG measures the electrical response of an insect's antenna to volatile compounds, providing insight into which chemicals are detected by the olfactory system. Behavioral bioassays observe the ants' reactions to these compounds, confirming their function as alarm pheromones.

For instance, studies on the red imported fire ant, Solenopsis invicta, have demonstrated the effectiveness of these methods. While 2-ethyl-3,6-dimethylpyrazine was identified as a key alarm pheromone component from the mandibular gland of S. invicta, research on related pyrazine (B50134) analogues helps to understand the broader chemical ecology. semanticscholar.orgnih.gov In one study, EAG and behavioral bioassays were conducted on commercially available 2-ethyl-5(6)-methylpyrazine (B1368701) (a mixture of 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine). The results showed that both isomers elicited significant EAG and alarm responses in S. invicta workers, indicating that both are equally active. semanticscholar.org The behavioral bioassays confirmed the EAG results, with a higher number of workers responding to the pyrazine odors compared to a hexane (B92381) control. semanticscholar.org These laboratory techniques are crucial for identifying and validating the specific components of alarm pheromone blends.

Table 1: Behavioral Response of Solenopsis invicta Workers to Pyrazine Isomers

| Treatment | Dose (ng) | Mean Number of Responding Workers (± SE) |

|---|---|---|

| Hexane (Control) | - | 1.5 ± 0.5 |

| 2-ethyl-6-methylpyrazine | 10 | 4.2 ± 0.8 |

| 2-ethyl-5-methylpyrazine (B82492) | 10 | 4.5 ± 0.7 |

| Mixture (1:1) | 10 | 4.8 ± 0.9 |

| EDMP | 10 | 5.1 ± 0.6 |

| Hexane (Control) | - | 1.8 ± 0.4 |

| 2-ethyl-6-methylpyrazine | 100 | 7.5 ± 1.1 |

| 2-ethyl-5-methylpyrazine | 100 | 8.1 ± 1.2 |

| Mixture (1:1) | 100 | 8.5 ± 1.0 |

| EDMP | 100 | 11.2 ± 1.3 |

Data adapted from a study on S. invicta alarm responses. semanticscholar.org

The relationship between the chemical structure of a pyrazine and its biological activity is a key area of research in insect chemical communication. researchgate.net The specific arrangement and type of alkyl substituents on the pyrazine ring can significantly influence its effectiveness as a pheromone. Trialkyl-substituted pyrazines, for example, are known components of mandibular gland alarm pheromones in several ant subfamilies. semanticscholar.org

Specific examples of this structure-activity relationship include:

2,5-dimethyl-3-isopentylpyrazine: Elicits escape behavior in workers of Hypoponera opacior and Ponera pennsylvanica. semanticscholar.org

2,5-dimethyl-3-(3-methylbutyl)pyrazine: Identified as the mandibular alarm pheromone of the little fire ant, Wasmannia auropunctata. semanticscholar.org

2,6-dimethyl-3-n-butyl- and -n-pentylpyrazine: Major components in the mandibular gland secretions of Odontomachus troglodytes and Brachyponera sennaarensis. semanticscholar.org

These examples highlight how variations in the alkyl groups attached to the pyrazine core result in species-specific alarm signals. This specificity is crucial for effective communication within a colony and for avoiding eavesdropping by predators or competitors. frontiersin.org

The use of pyrazines as alarm pheromones is a product of the evolutionary pressures faced by social insects. nih.gov The need to rapidly mobilize a collective defense against predators has driven the evolution of highly volatile and potent chemical signals. uliege.bescribd.com The diversity of pyrazine structures used by different ant species reflects an evolutionary arms race, where species evolve unique chemical languages to ensure the fidelity of their communication channels. researchgate.net

Furthermore, the production of these compounds may not be solely an autonomous process by the insects themselves. There is growing evidence that symbiotic microorganisms may contribute to or modulate the pyrazine profiles of their insect hosts, adding another layer of complexity to the evolutionary ecology of these chemical signals. researchgate.net The ecological context, such as the types of predators and competitors a species encounters, likely shapes the evolution of its specific alarm pheromone blend.

Microbial Interactions and Bioactive Roles (Excluding Clinical Human Applications)

Beyond their role in insect communication, isopentylpyrazines and related compounds are also involved in the complex world of microbial interactions. Bacteria and fungi produce a vast array of volatile organic compounds (VOCs), including pyrazines, which can have significant effects on other microorganisms.

Several studies have investigated the antimicrobial properties of pyrazines produced by bacteria, demonstrating their potential as biocontrol agents against plant pathogens. For example, volatile compounds from the endophytic bacterium Pseudomonas putida BP25, including 2-methyl pyrazine and 2-ethyl 5-methyl pyrazine, have shown inhibitory activity against a range of oomycete, fungal, and bacterial plant pathogens. researchgate.net

In one study, chemically synthesized pyrazines were tested for their inhibitory effects on various plant pathogens. The results indicated that these compounds could suppress the growth of fungi such as Rhizoctonia solani, Colletotrichum gloeosporioides, and Magnaporthe oryzae. researchgate.net This suggests that pyrazines produced by beneficial microbes could play a role in protecting plants from disease. The broad-spectrum antimicrobial activity of some pyrazines makes them promising candidates for the development of eco-friendly disease management strategies in agriculture. researchgate.net

Table 2: Inhibitory Activity of Pyrazines Against Various Plant Pathogens

| Pyrazine Compound | Target Pathogen | Type of Pathogen | Observed Effect |

|---|---|---|---|

| 2-methyl pyrazine | Phytophthora capsici | Oomycete | Growth Inhibition |

| 2-ethyl 5-methyl pyrazine | Pythium myriotylum | Oomycete | Growth Inhibition |

| 2,5-dimethyl pyrazine | Rhizoctonia solani | Fungus | Growth Inhibition |

| 2-ethyl 3,6-dimethyl pyrazine | Colletotrichum gloeosporioides | Fungus | Growth Inhibition |

| 2-methyl pyrazine | Athelia rolfsii | Fungus | Growth Inhibition |

| 2-ethyl 5-methyl pyrazine | Gibberella moniliformis | Fungus | Growth Inhibition |

| 2,5-dimethyl pyrazine | Magnaporthe oryzae | Fungus | Growth Inhibition |

| 2-ethyl 3,6-dimethyl pyrazine | Ralstonia pseudosolanacearum | Bacterium | Growth Inhibition |

Data compiled from research on antimicrobial volatiles from Pseudomonas putida BP25. researchgate.net

Microorganisms utilize a variety of small, diffusible molecules for cell-to-cell communication, a process known as quorum sensing. nih.gov This chemical signaling allows bacteria to coordinate their behavior, such as biofilm formation and virulence factor production, in a population-density-dependent manner. mdpi.com While well-known quorum sensing molecules include N-acyl homoserine lactones (AHLs), there is evidence that pyrazines may also function as signaling molecules in microbial communities. nih.govmdpi.com

The production of pyrazines by bacteria associated with insects, such as the leaf-cutter ant-associated bacterium Serratia marcescens, suggests a potential role in the symbiotic relationship. nih.gov These bacterial pyrazines may contribute to the complex pheromone cocktail used by the ants. From a bacterial perspective, producing these attractant molecules could be a strategy to initiate or maintain a symbiotic relationship with their host. nih.gov The investigation into pyrazines as microbial signaling molecules is an emerging field, with the potential to reveal new mechanisms of inter- and intra-species communication in complex microbial ecosystems. frontiersin.org

Degradation Pathways and Environmental Dynamics of Isopentylpyrazines

Microbial Biodegradation Mechanisms and Research

The microbial breakdown of pyrazines is a critical area of study, as these compounds are found in various environments, including as flavor additives in food and as byproducts of industrial processes. nih.govresearchgate.net While the complete degradation pathways are still under investigation, research has identified key microorganisms and initial metabolic steps involved in the catabolism of alkylpyrazines. nih.gov

A notable bacterium capable of degrading alkylpyrazines is Mycobacterium sp. strain DM-11, which was isolated from a waste gas treatment plant of a fishmeal processing company. nih.govnih.gov This strain has demonstrated the ability to utilize 2,3-diethyl-5-methylpyrazine (B150936) (DM) as its sole source of carbon, nitrogen, and energy. nih.gov Strain DM-11 grows optimally at 25°C and has a doubling time of 29.2 hours when utilizing DM. nih.gov Further studies have shown that this bacterium can also grow on other alkylpyrazines, such as 2-ethyl-5(6)-methylpyrazine (B1368701) (EMP) and 2,3,5-trimethylpyrazine (B81540) (TMP), and can cometabolically convert a range of other pyrazines found in food industry waste gases. nih.gov This suggests that Mycobacterium sp. strain DM-11 possesses a versatile enzymatic system capable of acting on various alkyl-substituted pyrazines, likely including 2-Methyl-5-isopentylpyrazine.

Table 1: Growth Characteristics of Mycobacterium sp. strain DM-11 on Alkylpyrazines

| Substrate | Utilization as Sole Carbon and Nitrogen Source |

| 2,3-diethyl-5-methylpyrazine (DM) | Yes |

| 2-ethyl-5(6)-methylpyrazine (EMP) | Yes |

| 2,3,5-trimethylpyrazine (TMP) | Yes |

This table is based on data from studies on Mycobacterium sp. strain DM-11.

The initial step in the biodegradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11 is an oxygen-dependent reaction, indicating the involvement of an oxygenase enzyme. nih.gov The first identified metabolic intermediate is 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM). nih.gov The formation of this hydroxylated pyrazine (B50134) is a crucial activation step that precedes the cleavage of the aromatic ring. nih.gov The enzymes responsible for this initial hydroxylation and subsequent degradation are inducible, meaning their expression is triggered by the presence of the pyrazine substrate. nih.gov While the specific enzymes have not been fully characterized, the requirement for molecular oxygen strongly suggests the action of a monooxygenase or dioxygenase.

Stability and Transformation in Various Research Matrices (e.g., Environmental Samples, Food Systems)

The stability of this compound and other alkylpyrazines is influenced by the specific conditions of the matrix in which they are present. In food systems, pyrazines are often formed during thermal processing, such as roasting and baking, through the Maillard reaction. researchgate.net Their presence contributes to the desirable aroma of many cooked foods, suggesting a degree of stability under these high-temperature, low-water-activity conditions. However, some alkylpyrazines have been observed to be susceptible to degradation under certain conditions. For instance, it has been hypothesized that 2-ethyl-5-methylpyrazine (B82492) may be more susceptible to degradation during digestion, as suggested by its lower abundance in elephant coffee compared to other coffee types. researchgate.net

Future Perspectives and Research Gaps in Isopentylpyrazine Chemistry and Biology

Development of Novel Synthetic Routes for Specific Isomers

The synthesis of pyrazine (B50134) derivatives has traditionally focused on methods like the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, biomimetic synthesis from amino acids, and various metal-catalyzed reactions. tandfonline.comacs.orgmdpi.com However, a significant research gap exists in the development of stereoselective and regioselective synthetic routes for specific alkylpyrazine isomers, including 2-Methyl-5-isopentylpyrazine. acs.org

Future research should focus on asymmetric synthesis methodologies to produce enantiomerically pure isomers. This is crucial because the biological activity of chiral molecules often resides in a single enantiomer. The development of chiral catalysts and reagents tailored for pyrazine synthesis could provide access to specific stereoisomers, enabling more precise studies of their biological functions. Convergent and enantioselective synthesis strategies, which have been successful for complex pyrazine-containing natural products, could be adapted for smaller alkylpyrazines. mdpi.com Exploring greener synthesis approaches that are cost-effective and environmentally benign also represents a valuable direction. mdpi.com

Table 1: Comparison of Synthetic Approaches for Pyrazine Derivatives

| Synthesis Approach | Description | Advantages | Research Gaps for this compound |

|---|---|---|---|

| Condensation Reactions | Reaction of 1,2-diamines with 1,2-dicarbonyls. | Well-established, versatile. | Lack of control over regioselectivity and stereoselectivity. |

| Biomimetic Synthesis | Dimerization of α-amino aldehydes followed by oxidation. mdpi.com | Mimics natural formation, can use natural precursors. | Isomer specificity is often low. |

| Metal Catalysis | Cross-coupling reactions to introduce alkyl groups. tandfonline.com | High efficiency and functional group tolerance. | Need for development of catalysts for specific isomers. |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to produce specific enantiomers. | Access to enantiomerically pure compounds. | Largely unexplored for this specific compound. |

Advanced Omics Approaches for Elucidating Biosynthetic Pathways

The biosynthetic pathways of many alkylpyrazines in organisms like bacteria, fungi, and insects remain largely uncharacterized. nih.gov While it is known that precursors like L-threonine and aminoacetone are involved in the formation of pyrazines such as 2,5-dimethylpyrazine (B89654) in microorganisms like Bacillus subtilis, the specific enzymatic steps for more complex derivatives are not fully understood. nih.govmdpi.com

Advanced "omics" technologies offer a powerful toolkit to close this knowledge gap. rsc.orgmaxapress.com

Genomics: Sequencing the genomes of organisms that produce this compound can help identify potential gene clusters responsible for its biosynthesis.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell (the transcriptome), researchers can identify genes that are upregulated during pyrazine production. nih.govnih.govscispace.com This approach has been used to study the biosynthesis of insect pheromones and can be applied here. nih.govnih.govscispace.com Comparing the transcriptomes of pyrazine-producing and non-producing strains or tissues can pinpoint candidate genes. nih.govlukeholman.org

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. By tracing the incorporation of isotopically labeled precursors (e.g., amino acids) into the final pyrazine product, the metabolic route can be mapped out. rsc.orgresearchgate.net

Integrating these omics datasets provides a systems-level view of biosynthesis, from the genetic blueprint to the final chemical product, and can reveal the complex regulatory networks involved. researchgate.netnih.gov

Comprehensive Ecological Role Delineation in Diverse Non-Human Systems

Pyrazines are crucial semiochemicals in the natural world, mediating behaviors such as alarm signaling, aggregation, and predator deterrence. uliege.beresearchgate.netnih.gov For instance, various alkylpyrazines function as alarm pheromones in different ant species. uliege.benih.govsemanticscholar.org Specifically, the related compound 2,5-dimethyl-3-isopentylpyrazine has been identified as an alarm pheromone in ants of the genera Hypoponera and Ponera. uliege.beresearchgate.net

Despite this, the precise ecological role of this compound is not comprehensively understood. A significant research gap exists in delineating its function across a wide range of organisms and ecosystems. Future research should aim to:

Identify the natural sources: Systematically screen various insects, plants, and microorganisms to identify which species produce this specific pyrazine.

Characterize its behavioral effects: Conduct detailed behavioral assays to determine if it functions as an attractant, repellent, alarm pheromone, or has other signaling functions in different species.

Investigate its role in tritrophic interactions: Explore how the compound might mediate interactions between plants, herbivores, and their natural enemies. For example, it could be released by plants to attract predators of the herbivores attacking them.

Understanding these ecological roles is fundamental for appreciating the compound's significance in chemical ecology and for harnessing its potential in applied contexts.

Innovations in Analytical Techniques for Trace Analysis

The detection and quantification of volatile organic compounds (VOCs) like this compound, which are often present in trace amounts within complex biological or environmental matrices, present a significant analytical challenge. intertek.com Current methods predominantly rely on gas chromatography-mass spectrometry (GC-MS), often coupled with sample preparation techniques like solid-phase microextraction (SPME). frontiersin.orgbohrium.com

While effective, these methods can be time-consuming and require laboratory-based instrumentation. Future innovations should focus on developing more sensitive, rapid, and field-portable analytical techniques. frontiersin.orgfrontiersin.org Key areas for advancement include:

Hyphenated Techniques: The coupling of multiple analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or comprehensive two-dimensional gas chromatography (GC×GC), can enhance separation efficiency and detection sensitivity for complex samples. ajpaonline.comnih.govsaspublishers.comjetir.orglongdom.org

Real-Time Monitoring: Technologies like proton-transfer-reaction mass spectrometry (PTR-MS) allow for the real-time, non-invasive detection of VOCs without extensive sample preparation, making them ideal for studying dynamic biological processes. frontiersin.orgbohrium.com

Advanced Sensors: The development of novel electronic noses (E-noses) and gas-sensing technologies with high selectivity for specific pyrazines could enable rapid, on-site screening in agricultural or environmental settings. frontiersin.orgfrontiersin.org

These innovations will be critical for applications ranging from monitoring food quality to detecting pest infestations and studying the subtle chemical communication in ecosystems.

Table 2: Future Directions in Analytical Techniques for this compound

| Technique | Current Status | Future Innovation | Potential Application |

|---|---|---|---|

| GC-MS | Standard method for VOC analysis. bohrium.com | Coupling with advanced separation (GCxGC) or high-resolution MS. | Detailed profiling in complex matrices (e.g., food, insect glands). |

| SPME | Common for sample concentration. bohrium.com | Development of new fiber coatings with higher selectivity for pyrazines. | Enhanced sensitivity for ultra-trace detection. |

| PTR-MS | Used for real-time VOC analysis. bohrium.com | Miniaturization for field portability. | In-situ monitoring of plant-insect interactions or fermentation processes. |

| Sensors/E-Noses | Emerging technology for VOCs. frontiersin.org | Increased selectivity and sensitivity through novel sensor materials. | Rapid quality control in the food industry; early pest detection in agriculture. |

Potential Research Applications in Sustainable Pest Management and Bioremediation (Theoretical)

The biological activity and biodegradability of pyrazines suggest theoretical applications in sustainable environmental technologies. nih.govresearchgate.net

Sustainable Pest Management: Based on its likely role as a semiochemical, this compound could be integrated into pest management strategies. slu.se If it acts as an attractant for a pest species, it could be used in "lure and kill" or mass trapping systems. Conversely, if it functions as a repellent or an alarm pheromone, it could be deployed to protect crops by deterring pests. slu.se Furthermore, if it attracts natural enemies of pests, it could be used in conservation biological control programs to enhance the efficacy of beneficial insects.

Bioremediation: Many pyrazines are known to be biodegradable by microorganisms. nih.govresearchgate.netresearchgate.netnih.gov Research has identified bacterial genera such as Bacillus, Pseudomonas, and Corynebacterium that can utilize pyrazines as a source of carbon and nitrogen. researchgate.net A significant research gap is the lack of information on the specific microbial pathways for the degradation of alkylpyrazines like this compound. nih.gov Future research could focus on isolating and characterizing microbes capable of degrading this compound. Understanding the enzymatic processes involved could lead to the development of bioremediation strategies for industrial wastewater containing pyrazine derivatives from the food and flavor industries.

These potential applications highlight the importance of fundamental research into the chemistry and biology of this compound for developing environmentally friendly solutions to agricultural and environmental challenges.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 2-Methyl-5-isopentylpyrazine in laboratory settings?

- Answer : Based on analogous pyrazine derivatives, researchers must wear chemical-resistant gloves (tested per EN 374 standards), eye/face protection, and ensure adequate ventilation to avoid inhalation or skin contact. Immediate rinsing with water is required for accidental exposure to eyes or skin. Contaminated clothing should be removed, and contaminated areas must be evacuated if vapors are released. Emergency protocols for spills include using PPE and neutralizing agents compatible with pyrazines .

Q. What synthetic routes are available for this compound, and what are the critical reaction conditions?

- Answer : While direct synthesis data for this compound is limited, pyrazine derivatives are commonly synthesized via cyclocondensation of diamines with carbonyl compounds or dehydrogenation of piperazine analogs. For example, 2-methylpyrazine is produced from 1,2-propanediamine and glyoxal under catalytic dehydrogenation. For this compound, introducing the isopentyl group may require alkylation post-cyclization, with strict control of temperature (e.g., 100–150°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyrazine ring. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can assess purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like C-N and C-H stretches. X-ray crystallography may resolve structural ambiguities for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from variations in assay conditions (pH, solvent, concentration) or impurities. Researchers should:

- Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays).

- Validate compound purity via HPLC (>95%) and control for stereochemical influences.

- Perform dose-response curves and replicate studies across multiple cell lines or microbial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.